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Compound of Interest

Compound Name: Aminopyrazine

Cat. No.: B029847 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aminopyrazine derivatives are a class of heterocyclic compounds that form the structural core

of numerous biologically active molecules. Their diverse pharmacological applications, ranging

from antimicrobial and anticancer agents to cardiovascular and central nervous system

modulators, have made them a subject of intense interest in drug discovery and development.

A thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME)

properties is crucial for optimizing their therapeutic potential and ensuring their safety profile.

This guide provides a comparative analysis of the ADME properties of selected aminopyrazine
derivatives, supported by experimental data and detailed methodologies.

Comparative ADME/PK Parameters of Selected
Aminopyrazine Derivatives
The following table summarizes key pharmacokinetic parameters for two representative

aminopyrazine derivatives, 4-aminopyridine (also known as fampridine) and 2-

(allylthio)pyrazine, across different species. These compounds were selected due to the

availability of public domain data and their representation of different structural modifications on

the aminopyrazine core.
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s
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Tmax Cmax
T½
(half-
life)

Bioava
ilabilit
y (F)

Cleara
nce
(CL)

Volum
e of
Distrib
ution
(Vd)

4-

Aminop

yridine

Human

10 mg,

oral

(immedi

ate-

release)

~1 h

Linearly

related

to dose

3-4 h[1] N/A N/A N/A

Guinea

Pig

2

mg/kg,

i.m.

16-17

min[2]
N/A

65-71

min[2]
N/A N/A N/A

Dog

1.0

mg/kg,

i.v.

N/A N/A

125 ±

23

min[3]

N/A

21 ± 4

ml/kg/m

in[3]

2517 ±

363

ml/kg[3]

Cattle

0.3

mg/kg,

i.v.

N/A N/A

128.96

min[4]

[5]

N/A

16.57

ml/min/

kg[4][5]

3.07

L/kg[4]

[5]

2-

(allylthi

o)pyrazi

ne

Rat

10

mg/kg,

oral

N/A N/A N/A 19.6% N/A N/A

Rat

50

mg/kg,

oral

N/A N/A N/A 56.7% N/A N/A

Rat

100

mg/kg,

oral

N/A N/A N/A 93.6% N/A N/A

Rat

50

mg/kg,

i.v.

N/A N/A N/A N/A

48.3

ml/min/

kg[6]

N/A
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N/A: Not Available in the cited sources.

Metabolic Pathways of Aminopyrazine Derivatives
The metabolic fate of aminopyrazine derivatives is a critical determinant of their efficacy and

potential for drug-drug interactions. Metabolism typically proceeds through Phase I and Phase

II reactions, primarily in the liver.
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Caption: General metabolic pathways for aminopyrazine derivatives.
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Phase I metabolism often involves oxidation reactions catalyzed by cytochrome P450 (CYP)

enzymes, leading to the formation of more polar metabolites. For instance, studies on 2-

(allylthio)pyrazine have indicated its metabolism by CYP isozymes.[6] Phase II metabolism

involves the conjugation of the parent drug or its Phase I metabolites with endogenous

molecules, such as glucuronic acid, sulfate, or glutathione, a reaction facilitated by transferase

enzymes. This process further increases water solubility and facilitates excretion.

Experimental Workflow for ADME Profiling
A systematic approach is employed to characterize the ADME properties of new chemical

entities, progressing from high-throughput in vitro screens to more complex in vivo studies.
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Experimental Workflow for ADME Profiling
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Caption: A generalized workflow for ADME profiling in drug discovery.
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Experimental Protocols
Detailed and validated experimental protocols are fundamental to generating reliable ADME

data. Below are summaries of methodologies for key assays.

In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides an initial assessment of a compound's susceptibility to metabolism by

hepatic enzymes.

Objective: To determine the rate of disappearance of a test compound upon incubation with

liver microsomes.

Materials: Test compound, liver microsomes (e.g., from human or rat), NADPH regenerating

system (cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).[7]

Procedure:

The test compound (at a single concentration, e.g., 1-10 µM) is incubated with liver

microsomes in the buffer at 37°C.[8]

The reaction is initiated by the addition of the NADPH regenerating system.

Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-

MS/MS to quantify the remaining parent compound.

The rate of disappearance is used to calculate parameters such as in vitro half-life (t½)

and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats
This study provides a comprehensive evaluation of a drug's ADME properties in a living

organism.
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Objective: To determine the plasma concentration-time profile of a test compound after

administration to rats and to calculate key pharmacokinetic parameters.

Animals: Male Sprague-Dawley or Wistar rats are commonly used. All protocols must be

approved by an Institutional Animal Care and Use Committee.[9][10]

Procedure:

The test compound is formulated in a suitable vehicle for the chosen route of

administration (e.g., intravenous bolus, oral gavage).

Animals are dosed with the test compound. For oral administration, animals are often

fasted overnight.[11]

Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8,

24 hours) from a suitable site (e.g., tail vein, jugular vein).[10][11]

Plasma is separated from the blood samples by centrifugation.

The concentration of the test compound in the plasma samples is quantified using a

validated bioanalytical method, typically LC-MS/MS.

Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½,

clearance, and volume of distribution are calculated from the plasma concentration-time

data using specialized software.

This guide provides a foundational understanding of the ADME properties of aminopyrazine
derivatives. The presented data and methodologies serve as a valuable resource for

researchers in the field of drug discovery and development, aiding in the design and selection

of new therapeutic agents with improved pharmacokinetic profiles.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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